1,3-dimethyl-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a pyrazole ring, a diazinane ring, and various substituents
Preparation Methods
The synthesis of 1,3-DIMETHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the diazinane ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,3-DIMETHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and reactivity. Additionally, it can be used in industrial applications, such as the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-DIMETHYL-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE can be compared with other similar compounds, such as those containing pyrazole or diazinane rings. These comparisons highlight the unique features of the compound, such as its specific substituents and overall structure. Similar compounds may include other pyrazole derivatives or diazinane-containing molecules, each with their own distinct properties and applications.
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[3-(2-methyl-5-propan-2-ylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H26N4O3/c1-16(2)18-12-11-17(3)21(13-18)23-19(15-30(27-23)20-9-7-6-8-10-20)14-22-24(31)28(4)26(33)29(5)25(22)32/h6-16H,1-5H3 |
InChI Key |
SLWSUGJPXUYTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C2=NN(C=C2C=C3C(=O)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.